molecular formula C10H11NO5 B14188536 4-Hydroxy-7,8-dimethoxy-2H-1,4-benzoxazin-3(4H)-one CAS No. 921611-62-3

4-Hydroxy-7,8-dimethoxy-2H-1,4-benzoxazin-3(4H)-one

Katalognummer: B14188536
CAS-Nummer: 921611-62-3
Molekulargewicht: 225.20 g/mol
InChI-Schlüssel: RGAMPXKEIJSLAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-7,8-dimethoxy-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that belongs to the benzoxazinone family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7,8-dimethoxy-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with an appropriate reagent to form the benzoxazinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-7,8-dimethoxy-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution could result in various functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-7,8-dimethoxy-2H-1,4-benzoxazin-3(4H)-one would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one: Lacks the methoxy groups, which may affect its biological activity and chemical reactivity.

    7,8-Dimethoxy-2H-1,4-benzoxazin-3(4H)-one: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

4-Hydroxy-7,8-dimethoxy-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both hydroxyl and methoxy groups, which can confer distinct chemical and biological properties. These functional groups may enhance its solubility, reactivity, and potential interactions with biological molecules.

Eigenschaften

CAS-Nummer

921611-62-3

Molekularformel

C10H11NO5

Molekulargewicht

225.20 g/mol

IUPAC-Name

4-hydroxy-7,8-dimethoxy-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H11NO5/c1-14-7-4-3-6-9(10(7)15-2)16-5-8(12)11(6)13/h3-4,13H,5H2,1-2H3

InChI-Schlüssel

RGAMPXKEIJSLAZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=C(C=C1)N(C(=O)CO2)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.